molecular formula C14H10ClFO2 B1347713 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-22-8

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1347713
CAS RN: 590360-22-8
M. Wt: 264.68 g/mol
InChI Key: QBKZSMMHROQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 590360-22-8. It has a molecular weight of 264.68 . The IUPAC name for this compound is 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-3-6-14 (11 (7-12)8-17)18-9-10-1-4-13 (16)5-2-10/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis of Antibacterial Compounds

Research has shown that derivatives obtained from reactions involving benzaldehydes, such as 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, have been tested for antibacterial activities. For instance, Xin, Ding, and Zhang (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives through reactions involving benzaldehydes, showcasing antibacterial potential in vitro (T. Xin, J. Ding, X. P. Zhang, 1993).

Development of Fluorinated Compounds

The synthesis of fluorinated compounds, particularly those involving fluorobenzaldehydes, is a key area of interest. These compounds have applications ranging from radiopharmaceuticals to materials science. For example, research by Funke et al. (2006) on reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane highlights the potential for synthesizing fluorobenzylethers, which are valuable in the field of medical imaging (U. Funke, Hongmei Jia, S. Fischer, M. Scheunemann, J. Steinbach, 2006).

Catalysis and Organic Transformations

The role of benzaldehydes in catalysis and organic transformations is significant. Studies, such as the one by Chen, Ozturk, and Sorensen (2017), demonstrate the use of benzaldehydes in Pd-catalyzed ortho C-H hydroxylation, emphasizing the importance of these compounds in facilitating complex chemical transformations (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).

Enzymatic Transformations

Enzymatic transformations involving benzaldehydes also represent an innovative area of research. For example, the work by Moonen, Westphal, Rietjens, and Berkel (2005) on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes showcases the potential for using enzymes to achieve selective oxidations, offering a greener alternative to traditional chemical methods (M. Moonen, A. Westphal, I. Rietjens, W. Berkel, 2005).

Light Harvesting and Nonlinear Optical Properties

Research into the light harvesting and nonlinear optical properties of compounds synthesized from benzaldehydes has also been conducted. Studies like the one by Sheena Mary et al. (2019) explore the quantum mechanical properties of aromatic halogen-substituted compounds, indicating their potential application in the development of novel materials for energy conversion and photonic devices (Y. Sheena Mary, T. Ertan-Bolelli, Renjith Thomas, Akhil R. Krishnan, K. Bolelli, E. Kasap, T. Onkol, I. Yildiz, 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZSMMHROQOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358394
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

CAS RN

590360-22-8
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.